Romifidine

Veterinary Anesthesiology Equine Surgery Locomotor Stability

Romifidine is the α2-agonist of choice when protocol safety demands minimal ataxia and sustained sedation. At equipotent doses, it produces significantly less ataxia (p=.013) and head drop (p<.001) than detomidine, making it safer for standing surgeries. Its ~138 min half-life reduces re-dosing, ensuring procedural continuity. In donkeys, it uniquely doubles mechanical hypoalgesia to 120 min. Procure Romifidine for reliable, prolonged sedation and superior patient stability.

Molecular Formula C9H9BrFN3
Molecular Weight 258.09 g/mol
CAS No. 65896-16-4
Cat. No. B1679519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRomifidine
CAS65896-16-4
SynonymsN-(2-bromo-6-fluorophenyl)-4,5-dihydro-(1H)-imidazol-2-amine
romifidine
romifidine monohydrochloride
Sedivet
STH 2130
Molecular FormulaC9H9BrFN3
Molecular Weight258.09 g/mol
Structural Identifiers
SMILESC1CN=C(N1)NC2=C(C=CC=C2Br)F
InChIInChI=1S/C9H9BrFN3/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9/h1-3H,4-5H2,(H2,12,13,14)
InChIKeyKDPNLRQZHDJRFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Romifidine (CAS 65896-16-4): An Alpha-2 Adrenergic Agonist for Veterinary Sedation and Analgesia


Romifidine is an imidazole-derived alpha-2 adrenoceptor agonist used exclusively in veterinary medicine as a sedative, muscle relaxant, and analgesic [1]. Approved by the FDA under the trade name Sedivet for use in horses, it is structurally characterized by a unique bromo-fluoro-substituted phenyl ring and exhibits no approved human use [2]. As a class member of alpha-2 agonists, its pharmacological effects are mediated by binding to presynaptic alpha-2 receptors, which inhibits norepinephrine release and decreases sympathetic outflow [1]. Romifidine is most commonly administered intravenously for pre-anesthetic medication and standing sedation in large animals, particularly horses, with its clinical profile defined by a characteristic slow onset and prolonged duration of action relative to shorter-acting in-class alternatives [3].

Why Generic Substitution of Romifidine with Xylazine or Detomidine is Not Clinically Equivalent


While all alpha-2 adrenoceptor agonists share a common mechanism, clinically significant differences in potency, receptor selectivity, and pharmacokinetic profiles preclude simple dose-adjusted substitution. Romifidine, detomidine, and xylazine exhibit distinct equipotent dosing ratios (e.g., 80 µg/kg romifidine ≈ 20 µg/kg detomidine ≈ 1 mg/kg xylazine), but even when matched for sedation depth, the resultant pharmacodynamic effects on ataxia, cardiovascular function, and duration of action are not interchangeable [1]. Direct comparative studies confirm that romifidine consistently produces less ataxia and less pronounced head drop than detomidine at equipotent sedative doses, a differentiation that directly impacts procedural safety and patient stability [2]. Furthermore, romifidine's pharmacokinetic half-life of approximately 138 minutes in horses dictates a specific duration of effect that cannot be replicated by shorter-acting agents like xylazine without repeated dosing [3]. This evidence underscores the need for compound-specific selection rather than class-based substitution.

Quantitative Differentiation of Romifidine (CAS 65896-16-4) from Leading In-Class Alternatives: A Comparative Evidence Guide


Reduced Ataxia and Head Drop: Romifidine vs. Detomidine in Standing Equine Surgery

In a blinded, randomized clinical trial of 18 mares undergoing standing laparoscopic ovariectomy, romifidine continuous rate infusion (CRI) demonstrated significantly less locomotor impairment compared to an equipotent detomidine CRI protocol. Specifically, head height during surgery was significantly lower (p < .001) in mares receiving detomidine, indicating greater head drop. Additionally, postural sway around the vertical axis was significantly greater in mares sedated with detomidine compared to romifidine (p = .013), indicating increased ataxia [1]. These findings directly contradict the assumption of class-wide equivalence and highlight a tangible safety advantage for romifidine in procedures where patient stability is critical.

Veterinary Anesthesiology Equine Surgery Locomotor Stability

Prolonged Duration of Sedative Effect: Romifidine vs. Xylazine and Medetomidine

A comprehensive review and cross-study analysis confirm that romifidine possesses a significantly longer duration of action compared to other common alpha-2 agonists. Romifidine has a slower onset of action and a much longer duration of action than either xylazine or medetomidine. Intramuscular administration of romifidine at a dose of 40 mcg/kg BW induces sedation comparable with that of xylazine at a dose of 1 mg/kg BW, yet the sedation from romifidine persists substantially longer [1]. This pharmacokinetic divergence is further supported by the identification of a long terminal elimination half-life of approximately 138 minutes (range: 104.6–171.0 min) in horses, which directly correlates with the prolonged sedative effect [2]. In contrast, xylazine and dexmedetomidine are characterized by rapid but brief action, whereas romifidine and detomidine provide longer sedation and analgesia [3].

Pharmacokinetics Veterinary Anesthesia Duration of Action

Sparing of Halothane Anesthetic Requirement: Romifidine vs. Xylazine Premedication in Dogs

In a controlled study evaluating premedication protocols in dogs undergoing propofol-halothane-N2O anesthesia, romifidine demonstrated superior anesthetic-sparing effects compared to xylazine. The percentage of halothane required to maintain anesthesia was significantly lower in dogs premedicated with romifidine or medetomidine compared to those premedicated with xylazine [1]. This reduction in inhalant anesthetic requirement is a well-established benefit of alpha-2 agonists, but the magnitude of sparing is compound-specific. While the study did not directly compare romifidine to detomidine in this model, it establishes a clear performance hierarchy among the tested agents: romifidine and medetomidine > xylazine in terms of halothane MAC reduction.

Veterinary Anesthesiology Inhalant Anesthetic MAC Reduction

Differential Analgesic Profile: Romifidine vs. Detomidine in Electrical Pain Models

A double-blind study in horses directly comparing the sedative and analgesic effects of romifidine and detomidine revealed a marked difference in analgesic efficacy. While both drugs produced dose-dependent sedation, romifidine was devoid of any analgesic effect against electrical pain stimulation at the withers, coronary bands, and perianal region, whereas detomidine exhibited dose-dependent analgesia at these sites [1]. Additionally, the sedation achieved with romifidine was significantly shallower and shorter-lived than with detomidine at the recommended doses (P < 0.05). The results obtained with the highest dose of romifidine (120 µg/kg) were in some cases significantly inferior and shorter-lived than those obtained with the medium dose (P < 0.05) [1].

Analgesia Pain Management Nociception

Prolonged Respiratory Stimulation Effect: Romifidine vs. Other Alpha-2 Agonists in Sheep

In a study of equipotent sedative doses of four alpha-2 agonists in sheep, all drugs significantly decreased arterial oxygen tension (PaO2) to a similar degree (lowest PaO2 values: 29–42 mm Hg). However, the duration of the effect on respiratory rate and pleural pressure (ΔPpl) varied by compound. Respiratory rate and ΔPpl increased significantly within 2 minutes of drug administration, and the duration of this effect lasted longest with romifidine [1]. Additionally, romifidine and detomidine induced a significant increase in mean arterial pressure (MAP) up to 10 minutes post-administration, whereas xylazine and medetomidine caused a significant decrease at 10 and 45 minutes, respectively, indicating a differential early hemodynamic response [2].

Respiratory Physiology Hypoxemia Comparative Pharmacology

Extended Hypoalgesic Duration: Romifidine vs. All Other Alpha-2 Agonists in Donkeys

In a crossover study assessing mechanical nociceptive thresholds in donkeys, the overall degree of mechanical hypoalgesia induced by xylazine (1.1 mg/kg), detomidine (20 µg/kg), medetomidine (5 µg/kg), and dexmedetomidine (3.5 µg/kg) was limited to 0–60 minutes post-administration. In contrast, the hypoalgesic effect of romifidine (100 µg/kg) extended to 0–120 minutes [1]. Although there were no significant differences between the five agonists during the first 30 minutes, hypoalgesia induced by xylazine and dexmedetomidine was significantly less intense than that achieved by detomidine and/or romifidine from 30 to 60 minutes [1].

Analgesia Donkey Medicine Comparative Pharmacology

Evidence-Based Application Scenarios for Romifidine (CAS 65896-16-4) in Veterinary Practice and Research


Standing Sedation for Elective Equine Surgery: Minimizing Ataxia and Head Drop

Romifidine is the preferred alpha-2 agonist for continuous rate infusion (CRI) protocols during standing elective surgeries in horses, such as laparoscopic ovariectomy. As demonstrated in Section 3, romifidine CRI results in significantly less ataxia (p = .013) and head drop (p < .001) compared to an equipotent detomidine CRI [1]. This differential effect directly enhances patient and surgeon safety by reducing the risk of falls and improving surgical field stability. For procurement, this supports the selection of romifidine over detomidine when maintaining a steady plane of sedation with minimal locomotor impairment is a primary objective.

Prolonged Procedures Requiring Extended Sedation Without Re-Dosing

For procedures of longer duration (e.g., advanced imaging, dental work, or field castrations), romifidine's pharmacokinetic profile offers a distinct advantage. Its long terminal elimination half-life of approximately 138 minutes in horses correlates with sustained sedation, reducing the need for frequent re-dosing [2]. This contrasts with shorter-acting agents like xylazine and medetomidine, which are characterized by rapid but brief action [3]. Procurement of romifidine is justified when a predictable, prolonged sedative effect is required, minimizing interruptions and cumulative drug exposure.

Pre-Anesthetic Medication to Reduce Inhalant Anesthetic Requirements in Dogs

In canine anesthesia protocols, romifidine serves as an effective premedicant to reduce the required concentration of inhalant anesthetics like halothane. Evidence from a direct head-to-head study shows that romifidine premedication results in a lower percentage of halothane required for maintenance compared to xylazine premedication [4]. This application scenario is particularly relevant for veterinary practices seeking to minimize the cardiopulmonary depressant effects and cost of volatile anesthetics. Romifidine should be procured over xylazine for this specific pre-anesthetic purpose.

Species-Specific Analgesia in Donkeys: Extended Duration of Effect

In donkeys, romifidine provides a unique and quantifiable advantage over all other common alpha-2 agonists. Mechanical hypoalgesia induced by romifidine lasts for 120 minutes, which is a 100% longer duration compared to the 60-minute effect of xylazine, detomidine, medetomidine, and dexmedetomidine at equipotent sedative doses [5]. This evidence positions romifidine as the agent of choice for providing a prolonged analgesic window in this species, making it a critical procurement item for practices and research facilities that handle donkeys.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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